molecular formula C15H22F3N3O2 B7101546 N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide

N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide

Cat. No.: B7101546
M. Wt: 333.35 g/mol
InChI Key: UKEXGYVYVWXIND-NWDGAFQWSA-N
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Description

N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a trifluoromethyl group, an oxazole ring, and a propanamide moiety

Properties

IUPAC Name

N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3O2/c1-14(2,11-5-4-6-12(19-11)15(16,17)18)13(22)21(3)9-10-7-8-23-20-10/h7-8,11-12,19H,4-6,9H2,1-3H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEXGYVYVWXIND-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCC(N1)C(F)(F)F)C(=O)N(C)CC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCC[C@@H](N1)C(F)(F)F)C(=O)N(C)CC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Synthesis of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the piperidine and oxazole rings with the propanamide moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(methyl)piperidin-2-yl]propanamide
  • N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(ethyl)piperidin-2-yl]propanamide

Uniqueness

N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

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